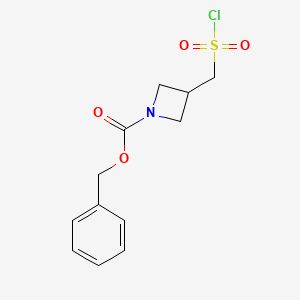

Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate

Description

Properties

Molecular Formula |

C12H14ClNO4S |

|---|---|

Molecular Weight |

303.76 g/mol |

IUPAC Name |

benzyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H14ClNO4S/c13-19(16,17)9-11-6-14(7-11)12(15)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

FAULEFXNFPVGKO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate typically involves the reaction of benzyl 3-(acetylthio)azetidine-1-carboxylate with chlorine in the presence of dichloromethane (DCM) at low temperatures (0-10°C) . The reaction proceeds as follows:

- Dissolve benzyl 3-(acetylthio)azetidine-1-carboxylate in DCM.

- Bubble chlorine gas through the mixture at 0-10°C for 1 hour.

- Separate the organic phase and wash with water.

- Dry the organic phase and evaporate the solvent to obtain the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of chlorine gas and maintaining low temperatures to control the reaction rate and yield .

Chemical Reactions Analysis

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl group (ClSO₂–) is highly electrophilic, enabling nucleophilic substitution reactions. Key reactions include:

2.1. Hydrolysis

Hydrolysis with water or aqueous bases (e.g., sodium hydroxide) converts the chlorosulfonyl group into a sulfonic acid (HOSO₂–), releasing HCl.

2.2. Nucleophilic Substitution

-

Amines : Reaction with amines generates sulfonamides (R₂NSO₂–), a critical step in forming covalent bonds with proteins or enzymes .

-

Alcohols : Reaction with alcohols produces sulfonate esters (ROSO₂–).

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | H₂O, NaOH | Sulfonic acid (HOSO₂–) |

| Amine substitution | Primary/secondary amine | Sulfonamide (R₂NSO₂–) |

| Alcohol substitution | ROH | Sulfonate ester (ROSO₂–) |

Covalent Binding Mechanisms

The chlorosulfonyl group facilitates covalent binding to nucleophilic residues in biomolecules. For example, in protein-targeted applications (e.g., PROTACs), the group reacts with serine, threonine, or cysteine residues via nucleophilic attack, forming stable sulfonamide linkages . This mechanism is analogous to sulfamidating reagents used in enzyme inhibition or protein modification.

4.1. Burgess Reagent Precursor

The compound serves as a precursor for modified Burgess reagents, which are used to oxidize alcohols to ketones or aldehydes.

4.2. Metal-Catalyzed Reactions

While direct evidence is limited, azetidine derivatives with reactive groups may participate in transition metal-catalyzed reactions (e.g., Co(III)-catalyzed C–H activation), though structural analogs like benzyl 3-oxoazetidine-1-carboxylate have demonstrated utility in three-component coupling reactions .

Scientific Research Applications

Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to form various derivatives that can interact with biological targets, potentially leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate with analogous azetidine derivatives, focusing on structural variations, reactivity, and applications.

Substituent-Specific Comparisons

2.1.1. Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate vs. tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate

- Structural Difference : Replacement of the benzyl group (C₆H₅CH₂) with a tert-butyl (C(CH₃)₃) group in the carboxylate moiety.

- Benzyl derivatives are more lipophilic, favoring applications in drug delivery, while tert-butyl variants may prioritize stability in synthetic intermediates.

2.1.2. Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate

- Structural Difference : Methanesulfonyloxy (SO₃CH₃) vs. chlorosulfonyl (SO₂Cl) group.

- Impact :

2.1.3. Benzyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate

- Structural Difference : Trifluoromethylsulfonyl (triflyl, SO₂CF₃) group instead of chlorosulfonyl.

- Impact :

Functional Group Modifications

2.2.1. Benzyl 3-Methyl-3-(methylsulfonyloxy)azetidine-1-carboxylate

- Structural Difference : Methyl substituent on the azetidine ring alongside methylsulfonyloxy.

- Impact: Steric hindrance from the methyl group may slow reaction kinetics but improve selectivity in asymmetric syntheses. Molecular weight: 299.34 g/mol (C₁₃H₁₇NO₅S) .

2.2.2. Benzyl 3-oxoazetidine-1-carboxylate

- Structural Difference : Oxo (C=O) group replaces the (chlorosulfonyl)methyl group.

- Impact :

- The oxo group enables participation in condensation or cycloaddition reactions, diverging from the sulfonylation utility of the target compound.

- Lower molecular weight (~235 g/mol) and increased polarity .

Q & A

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Comparative Reactivity of Azetidine Derivatives

| Compound | Reaction Rate (k, ×10⁻³ s⁻¹) | Notes |

|---|---|---|

| Benzyl 3-((chlorosulfonyl)methyl)azetidine | 5.2 ± 0.3 | Enhanced electrophilicity |

| Benzyl 3-(methylamino)azetidine | 1.8 ± 0.2 | Steric hindrance |

| tert-Butyl 3-iodoazetidine | 3.7 ± 0.4 | Moderate leaving group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.